N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14761390
InChI: InChI=1S/C19H24N4O3/c1-25-16-6-4-3-5-15(16)13-20-19(24)14-9-11-23(12-10-14)17-7-8-18(26-2)22-21-17/h3-8,14H,9-13H2,1-2H3,(H,20,24)
SMILES:
Molecular Formula: C19H24N4O3
Molecular Weight: 356.4 g/mol

N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC14761390

Molecular Formula: C19H24N4O3

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide -

Specification

Molecular Formula C19H24N4O3
Molecular Weight 356.4 g/mol
IUPAC Name N-[(2-methoxyphenyl)methyl]-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C19H24N4O3/c1-25-16-6-4-3-5-15(16)13-20-19(24)14-9-11-23(12-10-14)17-7-8-18(26-2)22-21-17/h3-8,14H,9-13H2,1-2H3,(H,20,24)
Standard InChI Key DHNPKFPOCQUMOU-UHFFFAOYSA-N
Canonical SMILES COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NCC3=CC=CC=C3OC

Introduction

Chemical Structure and Molecular Properties

Structural Composition

N-(2-Methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide features a piperidine ring substituted at the 1-position with a 6-methoxypyridazine group and at the 4-position with a carboxamide linked to a 2-methoxybenzyl moiety. The molecular formula is C₂₁H₂₅N₅O₃, yielding a molecular weight of 395.46 g/mol. Key structural attributes include:

  • Piperidine core: A six-membered amine ring contributing to conformational flexibility and potential receptor interactions.

  • 6-Methoxypyridazine: A diazine heterocycle with electron-rich properties, often associated with kinase inhibition or neurotransmitter modulation .

  • 2-Methoxybenzyl group: A lipophilic aromatic substituent that may enhance blood-brain barrier permeability .

Physicochemical Characteristics

While experimental data for this compound are unavailable, predictive models and analog comparisons suggest:

  • LogP: ~2.1 (moderate lipophilicity, suitable for CNS penetration).

  • Hydrogen bond donors/acceptors: 3/6, aligning with Lipinski’s rule of five for drug-likeness .

  • Aqueous solubility: Likely low (<10 µM), necessitating formulation optimization.

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide can be inferred from analogous piperidine-carboxamide preparations :

Step 1: Piperidine Ring Formation
Piperidine-4-carboxylic acid derivatives are typically synthesized via cyclization of δ-amino acids or reductive amination of ketones. For example, (R)-3-piperidinic acid has been used as a precursor in related syntheses .

Step 2: Pyridazine Substitution
Coupling the piperidine nitrogen with 6-methoxypyridazine-3-yl groups often employs Buchwald-Hartwig amination or nucleophilic aromatic substitution under Pd catalysis .

Step 3: Carboxamide Formation
The 4-carboxamide is introduced via activation of the carboxylic acid (e.g., using EDCI/DMAP) followed by reaction with 2-methoxybenzylamine .

Representative Reaction Scheme

\ce(R)Piperidine4carboxylicacid+6Methoxypyridazine3amine>[Pd(dba)2,Xantphos]Intermediate\ce{(R)-Piperidine-4-carboxylic acid + 6-Methoxypyridazine-3-amine ->[Pd(dba)_2, Xantphos] Intermediate} \ceIntermediate+2Methoxybenzylamine>[EDCI,DMAP]TargetCompound\ce{Intermediate + 2-Methoxybenzylamine ->[EDCI, DMAP] Target Compound}

Optimization Challenges

  • Yield: Reported yields for analogous reactions range from 45–65%, with purity >95% after column chromatography .

  • Stereochemistry: Retention of configuration at the piperidine 4-position is critical for bioactivity, requiring chiral resolution techniques if racemization occurs .

Analytical Characterization

Spectroscopic Data

Key signals from analogous compounds include :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.8 Hz, pyridazine H), 6.95 (m, benzyl aromatic H), 3.85 (s, OCH₃).

  • HRMS: [M+H]⁺ m/z 396.1921 (calc. 396.1924).

Future Directions

Biological Assays

Priority evaluations include:

  • In vitro: 5-HT receptor binding (radioligand displacement), cathepsin K enzymatic inhibition.

  • In vivo: Pharmacokinetics in rodent models, focusing on CNS penetration and oral bioavailability.

Structural Modifications

  • Methoxy group replacement: Switching to ethoxy or halogens to modulate metabolism and potency .

  • Piperidine substitution: Introducing sp³-hybridized groups at C3 to restrict conformation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator